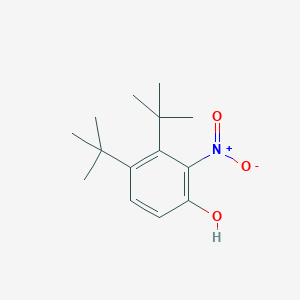

DI-Tertbutylnitrophenol

Description

Historical Context and Evolution of Research in Phenolic Compounds

The study of phenolic compounds dates back to the 19th century, with the initial extraction of phenol (B47542) from coal tar in 1834 by Friedlieb Ferdinand Runge. wikipedia.org This discovery paved the way for extensive research into the derivatives of phenol, exploring their synthesis, reactivity, and potential applications. wikipedia.org Over the decades, research has evolved from characterizing simple phenols to understanding the intricate properties of more complex substituted derivatives. nih.gov The development of sophisticated analytical techniques and quantum-mechanical calculations has further propelled the investigation into the nuanced behaviors of these compounds. nih.govoup.com

Structural Classifications and Nomenclature within Phenolic Derivatives

Phenolic compounds are broadly categorized based on their carbon skeleton or the number of phenol units. taylorfrancis.comnih.gov They can be classified as simple phenols or polyphenols. wikipedia.org Simple phenols, like Di-tert-butylnitrophenol, contain a single aromatic ring. Further classification is based on the nature and position of the substituents on the phenolic ring. taylorfrancis.comencyclopedia.pubkg.ac.rs For instance, Di-tert-butylnitrophenol isomers are named based on the positions of the two tert-butyl groups and the nitro group relative to the hydroxyl group on the phenol ring. The IUPAC name for the most commonly studied isomer is 2,6-di-tert-butyl-4-nitrophenol (B147179). nih.gov

Table 1: Isomers of Di-tert-butylnitrophenol

| Isomer Name | CAS Number | Molecular Formula |

| 2,6-Di-tert-butyl-4-nitrophenol | 728-40-5 | C14H21NO3 |

| 2,4-Di-tert-butyl-6-nitrophenol (B1297931) | 20039-94-5 | C14H21NO3 |

| 2,4-Di-tert-butyl-5-nitrophenol | 873055-57-3 | C14H21NO3 |

Note: The data in this table is compiled from various chemical databases and research articles. nih.govnih.gov

Significance of Steric and Electronic Effects in Phenolic Systems

The chemical and physical properties of substituted phenols are profoundly influenced by steric and electronic effects arising from the substituents. researchgate.net

Electronic Effects: The nitro group (-NO2) is a strong electron-withdrawing group, which increases the acidity of the phenolic proton by stabilizing the resulting phenoxide ion through resonance and inductive effects. mdpi.com The tert-butyl groups, being alkyl groups, are weakly electron-donating. The interplay of these electronic effects governs the reactivity of the aromatic ring and the properties of the hydroxyl group. mdpi.com

Steric Effects: The bulky tert-butyl groups exert significant steric hindrance around the adjacent positions on the phenolic ring. vaia.commdpi.com This steric bulk can influence the regioselectivity of reactions, hinder intermolecular interactions, and affect the conformation of the molecule. vaia.comcdnsciencepub.com For example, in 2,6-di-tert-butyl-4-nitrophenol, the two tert-butyl groups flanking the hydroxyl group sterically hinder its ability to participate in hydrogen bonding with other molecules. nih.gov This steric hindrance also plays a crucial role in directing the coordination of the molecule in metal complexes. nih.gov

Overview of Research Trajectories for Complex Substituted Phenols

Research into complex substituted phenols is driven by their potential applications and the fundamental chemical questions they pose. oregonstate.educanada.ca Current research trajectories include:

Development of Novel Synthetic Methodologies: Chemists are continuously exploring new and efficient ways to synthesize highly substituted phenols with precise control over the arrangement of functional groups. oregonstate.edu This includes the use of innovative catalysts and reaction conditions. acs.org

Exploration of Unique Reactivity: The specific arrangement of bulky and electronically diverse substituents can lead to unusual reactivity patterns. Researchers are investigating these unique reactions to develop new chemical transformations. cdnsciencepub.com

Application in Materials Science and Catalysis: Substituted phenols are being investigated as precursors for polymers, as stabilizers, and as ligands for catalysts. acs.orgwikipedia.org The tunability of their steric and electronic properties makes them attractive for designing materials with specific functions.

Contextualization of Di-Tertbutylnitrophenol within Contemporary Chemical Research

Di-tert-butylnitrophenol, particularly the 2,6-di-tert-butyl-4-nitrophenol isomer, serves as a valuable model compound in several areas of contemporary chemical research.

Synthesis and Characterization: Although not commercially widely available, facile laboratory syntheses have been developed. oup.comoup.com The compound has been extensively characterized using a variety of spectroscopic and analytical techniques, including X-ray crystallography, NMR, and mass spectrometry. oup.comoup.com

Uncoupler of Oxidative Phosphorylation: 2,6-Di-tert-butyl-4-nitrophenol has been identified as a potent uncoupler of ATP-generating oxidative phosphorylation. oup.comoup.comscbt.com Its high lipophilicity and pKa value contribute to its ability to transport protons across mitochondrial membranes. oup.comoup.com This property has led to its investigation in toxicological studies. researchgate.netresearchgate.net

Formation as a Contaminant: Research has shown that 2,6-di-tert-butyl-4-nitrophenol can be formed as a contaminant from the nitration of the antioxidant 2,6-di-tert-butylphenol (B90309), which is used as an additive in products like lubricating oils. researchgate.netresearchgate.net This has raised interest in its environmental fate and detection.

Reactivity Studies: The nitration of 2,6-di-tert-butylphenol to form 2,6-di-tert-butyl-4-nitrophenol is a classic example of electrophilic aromatic substitution where steric hindrance plays a key role in directing the incoming nitro group to the para position. oup.comresearchgate.net Further nitration can lead to the formation of dinitro derivatives and even cleavage of a tert-butyl group. cdnsciencepub.comiucr.org The bulky tert-butyl groups also influence the coordination chemistry of the corresponding phenoxide, leading to unusual binding modes with metal ions. nih.gov

Table 2: Physical and Chemical Properties of 2,6-Di-tert-butyl-4-nitrophenol

| Property | Value |

| Molecular Weight | 251.32 g/mol |

| Melting Point | 154-156 °C |

| Boiling Point | 307 °C |

| Flash Point | 118 °C |

| pKa | 6.8 |

Note: The data in this table is compiled from various sources. oup.comnih.govoup.comchemblink.com

Structure

2D Structure

Properties

Molecular Formula |

C14H21NO3 |

|---|---|

Molecular Weight |

251.32 g/mol |

IUPAC Name |

3,4-ditert-butyl-2-nitrophenol |

InChI |

InChI=1S/C14H21NO3/c1-13(2,3)9-7-8-10(16)12(15(17)18)11(9)14(4,5)6/h7-8,16H,1-6H3 |

InChI Key |

FKBHZUUALWUPDD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=C(C(=C(C=C1)O)[N+](=O)[O-])C(C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for Di Tertbutylnitrophenol

Nitration Pathways for Tert-Butylphenols

The direct nitration of a tert-butylated phenol (B47542) is a common and direct approach to synthesizing di-tert-butylnitrophenols. The success of this pathway hinges on controlling the reaction's regioselectivity and preventing over-nitration or side reactions.

Electrophilic aromatic substitution is the fundamental mechanism governing the nitration of phenolic compounds. The reaction is typically initiated by generating a potent electrophile, the nitronium ion (NO₂⁺), from nitric acid, often with the aid of a strong acid catalyst like sulfuric acid. masterorganicchemistry.com

The mechanism proceeds through several key steps:

Formation of the Nitronium Ion: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the linear and highly electrophilic nitronium ion.

Electrophilic Attack: The electron-rich phenol ring acts as a nucleophile, attacking the nitronium ion. This attack disrupts the ring's aromaticity and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.comnih.gov

Deprotonation: A weak base, such as water or the bisulfate ion, removes a proton from the carbon atom bonded to the nitro group, restoring the aromaticity of the ring and yielding the nitrophenol product. masterorganicchemistry.com

The hydroxyl group (-OH) of the phenol is a powerful activating group and an ortho, para-director. It donates electron density to the aromatic ring through resonance, stabilizing the sigma complex when the electrophile attacks at the ortho and para positions. This makes phenol highly reactive towards nitration. unacademy.com

The presence of one or more tert-butyl groups on the phenol ring introduces significant electronic and steric effects that influence the course of nitration.

Electronic Effects: The tert-butyl group is an electron-donating group through an inductive effect, which further activates the aromatic ring towards electrophilic attack. alfredstate.edu Consequently, tert-butylphenols are highly reactive substrates for nitration. The nitration of t-butylbenzene, for example, proceeds slightly faster than that of benzene (B151609) itself. stackexchange.com

Steric Effects and Directivity: While also being an ortho, para-director, the most profound impact of the tert-butyl group is steric hindrance. alfredstate.edu Its large size physically obstructs the positions adjacent (ortho) to it. When a phenol has tert-butyl groups, the incoming nitro group will be directed to the available positions. For instance, in 2,4-di-tert-butylphenol (B135424), the only available positions for nitration are ortho and para to the hydroxyl group. The nitro group will preferentially substitute at the less sterically hindered position. Nitration of 3,5-di-tert-butylphenol (B75145) gives rise to 3,5-di-tert-butyl-2-nitrophenol, as the positions ortho to the hydroxyl group are sterically accessible. cdnsciencepub.com In cases where both ortho and para positions are available relative to an existing substituent, the bulky nature of the tert-butyl group favors substitution at the more distant para position. alfredstate.edustackexchange.com

Traditional nitration using a mixture of nitric and sulfuric acids can lead to oxidation, over-nitration, and the formation of resinous byproducts, especially with highly activated substrates like phenols. researchgate.net Modern catalytic approaches aim to mitigate these issues by offering milder and more selective reaction conditions.

Solid acid catalysts, such as zeolites, activated clays, and strongly acidic ion-exchange resins, can be employed. scientificupdate.com These heterogeneous catalysts can offer advantages in terms of product separation, catalyst reusability, and potentially higher regioselectivity. Another approach involves the in situ generation of nitric acid from solid inorganic salts like sodium nitrate (B79036) (NaNO₃) in the presence of solid acids such as magnesium bisulfate (Mg(HSO₄)₂) or wet silica, which can provide a milder, heterogeneous nitrating system. nih.gov

| Catalyst/System | Substrate | Key Features |

| H₂SO₄/HNO₃ | Phenols | Standard, highly reactive system; can cause oxidation and over-nitration. researchgate.net |

| Acidic Ion Exchange Resins | p-Cresol | Used in industrial synthesis of BHT; operates at elevated pressure. scientificupdate.com |

| NaNO₃ / Mg(HSO₄)₂ / wet SiO₂ | Phenols | Heterogeneous system, mild conditions, good yields. nih.gov |

| Metal Nitrates (e.g., Cu(NO₃)₂) | Phenols | Can be used in anhydrous organic solvents, offering high selectivity. ijcce.ac.ir |

To improve the selectivity and safety of nitration, various alternative reagents have been developed.

Tert-butyl nitrite (B80452) (t-BuONO): This reagent has been identified as a safe and highly chemoselective nitrating agent for phenols. nih.govacs.org It preferentially yields mononitro derivatives and is compatible with various functional groups. The reaction is proposed to proceed through an O-nitrosyl intermediate before C-nitration occurs. nih.govresearchgate.net This method avoids the harsh acidic conditions of traditional nitration and yields tert-butanol (B103910) as the only byproduct. acs.org

Metal Nitrates: Metal nitrates such as copper(II) nitrate (Cu(NO₃)₂) or iron(III) nitrate (Fe(NO₃)₃) in organic solvents can achieve selective mononitration of phenols with high yields. ijcce.ac.ir The choice of solvent can influence the ortho/para isomer ratio.

Clay-Supported Nitrates: Clay-supported copper nitrate (Claycop) and iron nitrate (Clayfen) are solid reagents that can be used for the nitration of phenols under heterogeneous conditions, often with improved regioselectivity and simplified workup procedures.

The nitration of 3,5-di-tert-butylphenol with acetic anhydride (B1165640) can proceed through intermediate dienone species before rearranging to the final nitrophenol product. cdnsciencepub.com This highlights the complex reaction pathways that can be involved depending on the specific reagents and conditions employed.

| Reagent | Conditions | Selectivity/Advantage |

| Tert-butyl nitrite (t-BuONO) | THF, Room Temp | High chemoselectivity for phenols; avoids over-nitration; mild conditions. nih.govacs.org |

| Cu(NO₃)₂ · 3H₂O | Anhydrous Organic Solvents | High selectivity for para vs. ortho isomers; easy workup. ijcce.ac.ir |

| NaNO₃ / Oxalic Acid | Microwave Irradiation | A more hazard-free, regioselective method, although yields may be a concern. chemrj.org |

| Nitric Acid / Acetic Anhydride | Low Temperature | Can form intermediate nitrodienones. cdnsciencepub.com |

Alkylation Routes for Nitrophenol Synthesis

An alternative strategy for synthesizing di-tert-butylnitrophenols involves introducing the tert-butyl groups onto a nitrophenol scaffold. This approach primarily relies on Friedel-Crafts alkylation and its variations.

The Friedel-Crafts alkylation is a classic method for forming carbon-carbon bonds by attaching an alkyl group to an aromatic ring. nih.govedubirdie.com In the context of synthesizing tert-butylphenols, the reaction typically involves treating a phenol with a tert-butylating agent, such as tert-butyl alcohol, isobutylene, or a tert-butyl halide, in the presence of an acid catalyst. cerritos.eduresearchgate.net

However, applying this reaction to a nitrophenol substrate presents a significant challenge. The nitro group is a powerful electron-withdrawing group, which strongly deactivates the aromatic ring towards electrophilic attack. This deactivation makes the standard Friedel-Crafts alkylation of nitrophenols difficult to achieve.

Despite this, the tert-butylation of phenols is a well-established industrial process. scientificupdate.com The reaction is catalyzed by various acids, including sulfuric acid, phosphoric acid, and Lewis acids like aluminum chloride. scientificupdate.comcerritos.edu The product is often a mixture of regioisomers. scientificupdate.com A key issue with Friedel-Crafts alkylation is the potential for overalkylation, as the newly introduced alkyl group activates the ring, making the product more reactive than the starting material. cerritos.edu In the case of tert-butylation, steric hindrance can help to limit the extent of alkylation. The bulky tert-butyl groups can also be used as positional protecting groups, which are later removed via a retro-Friedel-Crafts reaction. scientificupdate.com

Given the deactivating nature of the nitro group, a more viable pathway is to first perform the di-tert-butylation of phenol and then proceed with the nitration of the resulting activated di-tert-butylphenol, as described in section 2.1.

Tert-Butylation Strategies and Steric Control

The synthesis of di-tert-butylphenols, the precursors to di-tert-butylnitrophenols, relies heavily on Friedel-Crafts alkylation of phenol with a tert-butylating agent, such as tert-butanol or isobutylene, in the presence of an acid catalyst. The regioselectivity of this reaction is significantly influenced by steric hindrance, a principle that dictates the spatial arrangement of atoms within a molecule and how that affects chemical reactivity.

The bulky nature of the tert-butyl group plays a crucial role in directing the position of subsequent substitutions on the phenol ring. dntb.gov.ua During the initial tert-butylation of phenol, the first tert-butyl group can attach at the ortho or para position to the hydroxyl group. However, the introduction of a second tert-butyl group is subject to considerable steric hindrance from the first. This steric crowding makes it challenging for the second bulky group to attach to a position adjacent to the first.

For instance, in the synthesis of 2,4-di-tert-butylphenol, the initial para-substitution is followed by ortho-substitution. The presence of the para-tert-butyl group does not significantly hinder the approach of the second tert-butylating agent to the ortho positions. However, the formation of 2,6-di-tert-butylphenol (B90309) is also possible, where two bulky groups flank the hydroxyl group. The relative yields of these isomers can be controlled by carefully selecting the catalyst and reaction conditions. researchgate.net The steric hindrance exerted by the two tert-butyl groups in 2,6-di-tert-butylphenol, for example, significantly influences the subsequent nitration, directing the nitro group to the para position. rsc.org

Key Factors Influencing Tert-Butylation Regioselectivity:

| Factor | Influence on Product Distribution |

| Catalyst | Lewis acids (e.g., AlCl₃) and solid acid catalysts (e.g., zeolites, clays) can favor different isomers. researchgate.netmdpi.comscispace.com |

| Temperature | Higher temperatures can overcome steric hindrance, potentially leading to a different product ratio. |

| Reactant Ratio | The molar ratio of phenol to the tert-butylating agent can influence the degree of substitution. |

| Solvent | The polarity of the solvent can affect the stability of reaction intermediates and influence the product outcome. |

Sequential Synthetic Pathways to Di-Tertbutylnitrophenol

The synthesis of di-tert-butylnitrophenol can be achieved through sequential pathways involving the introduction of the tert-butyl and nitro groups in a specific order. A common and direct method is the nitration of a pre-synthesized di-tert-butylphenol isomer.

For example, the nitration of 2,6-di-tert-butylphenol is a well-established route to produce 2,6-di-tert-butyl-4-nitrophenol (B147179). The two bulky tert-butyl groups at the ortho positions sterically hinder the approach of the nitrating agent to these positions, thus directing the electrophilic substitution almost exclusively to the para position. rsc.org Similarly, the nitration of 2,4-di-tert-butylphenol leads to the formation of 2,4-di-tert-butyl-6-nitrophenol (B1297931), where the nitro group is directed to the available ortho position.

An alternative sequential pathway could involve the nitration of phenol first, followed by di-tert-butylation. However, this route is less common due to the deactivating effect of the nitro group on the aromatic ring, which makes subsequent Friedel-Crafts alkylation more challenging. The electron-withdrawing nature of the nitro group reduces the electron density of the phenol ring, making it less susceptible to electrophilic attack by the tert-butyl carbocation.

Illustrative Sequential Synthesis:

Step 1: Di-tert-butylation of Phenol: Phenol is reacted with a tert-butylating agent (e.g., tert-butanol) in the presence of an acid catalyst to yield a specific di-tert-butylphenol isomer (e.g., 2,6-di-tert-butylphenol).

Step 2: Nitration: The resulting di-tert-butylphenol is then treated with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) to introduce a nitro group at the sterically accessible and electronically favored position.

Modern Synthetic Techniques and Green Chemistry Principles

Recent advancements in synthetic chemistry have focused on developing more sustainable and efficient methods for producing valuable chemical compounds. These modern techniques aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency, aligning with the principles of green chemistry.

Transition Metal-Free Coupling Strategies for Phenolic Frameworks

Traditional cross-coupling reactions often rely on transition metal catalysts such as palladium, copper, and nickel. While highly effective, these metals can be expensive, toxic, and require specialized ligands. cas.cn Consequently, there is a growing interest in developing transition metal-free coupling strategies.

For phenolic frameworks, these strategies can be employed for derivatization, creating more complex molecules from a di-tert-butylnitrophenol scaffold. For instance, transition-metal-free C-N cross-coupling reactions have been developed that enable the reaction of phenols with primary amines using a multifunctional reagent. semanticscholar.orgnih.govresearchgate.net This approach avoids the need for pre-activation of the phenol and can be conducted under mild conditions, tolerating a wide range of functional groups. nih.gov Such a reaction could potentially be used to introduce amine functionalities to a di-tert-butylphenol precursor before nitration, or to modify the phenolic hydroxyl group itself.

Light-enabled, metal-free cross-coupling reactions have also emerged as a powerful tool. acs.org These reactions can facilitate the formation of C-C, C-O, and C-N bonds without the need for a metal catalyst, offering a greener alternative to traditional methods. acs.org

Catalytic Hydrogenation for Nitro Group Manipulation

The nitro group in di-tert-butylnitrophenol is a versatile functional group that can be readily transformed into other functionalities, most notably an amino group, through reduction. Catalytic hydrogenation is a widely used and highly efficient method for this transformation. This process typically involves the use of hydrogen gas and a metal catalyst, such as palladium, platinum, or nickel, often supported on carbon.

The reduction of nitrophenols to aminophenols is a key industrial process for the synthesis of various dyes, pharmaceuticals, and other fine chemicals. mdpi.com The use of green catalysts, such as metal nanoparticles deposited on environmentally benign supports, is an area of active research. bohrium.comresearchgate.netnih.gov These catalysts offer advantages such as high activity, selectivity, and the potential for recyclability.

Examples of Catalysts for Nitro Group Reduction:

| Catalyst | Support | Key Features |

| Palladium | Carbon (Pd/C) | Highly active and commonly used. |

| Platinum | Carbon (Pt/C) | Effective for a wide range of substrates. |

| Nickel | Raney Nickel | A cost-effective alternative to precious metals. |

| Gold Nanoparticles | Various supports | Can exhibit high catalytic activity and selectivity. mdpi.com |

| Silver Nanoparticles | Various supports | Green synthesis methods are being developed for these catalysts. bohrium.com |

Sustainable Methodologies in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of chemicals to minimize their environmental impact. nih.gov In the context of di-tert-butylnitrophenol synthesis, several sustainable methodologies can be considered.

The use of solid acid catalysts in the tert-butylation step is a significant advancement over traditional homogeneous catalysts like aluminum chloride. scispace.compageplace.demdpi.comwhiterose.ac.uk Solid acids, such as zeolites and sulfated zirconia, are non-corrosive, reusable, and can be easily separated from the reaction mixture, reducing waste and simplifying the purification process. researchgate.netscispace.com Solvent-free, or neat, reaction conditions for the tert-butylation of phenol have also been explored, which completely eliminates the need for potentially harmful organic solvents. rsc.org

For the nitration step, alternative nitrating agents that are less hazardous than the traditional nitric acid/sulfuric acid mixture are being investigated. Tert-butyl nitrite, for example, has been identified as a chemoselective nitrating agent for phenols that produces only tert-butanol as a byproduct. sigmaaldrich.com

Chemical Reactivity and Advanced Mechanistic Elucidation of Di Tertbutylnitrophenol

Influence of Substituent Effects on Reactivity

The reactivity of the Di-tert-butylnitrophenol molecule is significantly governed by the interplay of its substituent groups: the two bulky tert-butyl groups and the electron-withdrawing nitro group attached to the phenol (B47542) framework. These substituents exert profound steric and electronic effects, modulating the behavior of the aromatic ring and the phenolic hydroxyl group in chemical reactions.

Steric Hindrance by Tert-Butyl Groups on Reaction Centers

The presence of two tert-butyl groups, typically at the ortho positions (2 and 6) relative to the hydroxyl group, creates significant steric hindrance around the phenolic oxygen and the adjacent carbon atoms of the benzene (B151609) ring. This bulkiness physically obstructs the approach of reactants to these centers.

Research has shown that this steric crowding has several consequences:

Inhibition of Solvation: The bulky ortho substituents sterically hinder the solvation of the phenoxide anion that forms upon deprotonation. This lack of stabilization by solvent molecules makes the anion less stable, and consequently, the phenol less acidic compared to unhindered phenols.

Restricted Access to the Phenolic Oxygen: The tert-butyl groups act as a shield, impeding reactions that directly involve the hydroxyl group. For instance, the formation of metal phenoxide complexes can be affected. In one study, the bulky 2,6-di-tert-butyl-4-nitrophenolate ligand was found to bind to copper(II) and zinc(II) centers via its nitro group rather than the phenolate (B1203915) oxygen. This unusual binding mode was attributed to the steric clash that would occur between the tert-butyl groups of the phenol and the bulky ancillary ligands on the metal center. In contrast, the less hindered 4-nitrophenol (B140041) binds through the expected phenolate oxygen.

Shielding of the Aromatic Ring: The tert-butyl groups also limit access to the ortho positions of the aromatic ring, directing electrophilic substitution reactions to the less hindered para and meta positions.

Electron-Withdrawing Nature of the Nitro Group and its Impact on Electrophilicity and Nucleophilicity

The nitro (–NO₂) group is a potent electron-withdrawing group, significantly decreasing the electron density of the aromatic ring. This electronic influence has a dual impact on the molecule's reactivity:

Increased Electrophilicity of the Aromatic Ring: By withdrawing electron density, the nitro group makes the benzene ring more electron-deficient and therefore more susceptible to nucleophilic attack. This effect is particularly pronounced in reactions like nucleophilic aromatic substitution, although the steric hindrance from the tert-butyl groups can still be a competing factor.

Decreased Nucleophilicity of the Phenolic Oxygen: The electron-withdrawing nature of the nitro group reduces the electron density on the phenolic oxygen. This makes the oxygen less nucleophilic and less likely to participate in reactions where it would act as a nucleophile. However, this same effect enhances the acidity of the phenolic proton.

Resonance and Inductive Effects on Phenolic Reactivity

The nitro group exerts its electron-withdrawing influence through both inductive and resonance effects, which in turn affect the reactivity of the phenolic hydroxyl group.

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the benzene ring through the sigma bonds. This effect operates regardless of the nitro group's position on the ring but diminishes with distance.

Resonance Effect (-R or -M): When the nitro group is positioned ortho or para to the hydroxyl group, it can participate in resonance, delocalizing the ring's pi-electrons. This delocalization is especially important in stabilizing the phenoxide anion formed after the loss of a proton. The negative charge on the oxygen can be spread across the aromatic ring and onto the oxygen atoms of the nitro group, creating additional stable resonance structures. This enhanced stabilization of the conjugate base significantly increases the acidity of the phenol. For a nitro group in the meta position, this resonance delocalization involving the phenoxide oxygen is not possible, and its acid-strengthening effect is primarily due to the weaker inductive effect.

The combination of these effects makes nitrophenols considerably more acidic than phenol itself. For example, the pKa of phenol is 9.89, while the pKa of 4-nitrophenol is 7.15.

Reaction Kinetics and Thermodynamic Analysis

The study of reaction kinetics and thermodynamics provides quantitative insight into the reactivity of Di-tert-butylnitrophenol, including the rates at which it reacts and the energy changes involved.

Determination of Rate Constants for Di-Tertbutylnitrophenol Reactions

Rate constants quantify the speed of a chemical reaction. For substituted phenols, these constants are highly dependent on the nature of the substituents, the reactant, and the reaction conditions. While specific kinetic data for all reactions of Di-tert-butylnitrophenol are not exhaustively compiled, studies on related compounds illustrate the typical methodologies and findings.

For instance, the kinetics of oxidation reactions involving substituted phenols have been investigated. In one study, the pseudo-first-order rate constants (k_obs) for the OH oxidation of various phenolic compounds were determined, showing a range from 1.03 × 10⁻⁴ to 7.85 × 10⁻⁴ s⁻¹. It was generally observed that phenols with electron-donating groups reacted faster than those with electron-withdrawing groups like the nitro group.

The table below presents second-order rate constants for the reaction of various substituted phenols with hydroxyl radicals, illustrating the influence of different substituents on reactivity.

| Phenolic Compound | Second-Order Rate Constant (kPhCs, OH) (L mol⁻¹ s⁻¹) |

| 4-Nitrophenol | 4.10 x 10⁹ |

| Phenol | 6.60 x 10⁹ |

| p-Cresol | 8.90 x 10⁹ |

| 3-Methoxyphenol | 9.70 x 10⁹ |

Data sourced from a study on the aqueous OH oxidation of substituted phenolic compounds.

Activation Energy and Transition State Characterization

Activation energy (Ea) is the minimum energy required for a reaction to occur. It represents the energy barrier that reactants must overcome to form the transition state, an unstable, high-energy intermediate state. The thermodynamic parameters of activation, including enthalpy (ΔH‡) and entropy (ΔS‡) of activation, provide further details about the transition state.

Theoretical and experimental studies on reactions involving substituted phenols help to characterize these parameters. For example, in a theoretical study of the Kolbe-Schmitt reaction with 2,4-di-tert-butylphenol (B135424), the Gibbs free energy barrier (activation energy) for the formation of the main product was calculated to be higher than that for a side product, indicating the side product is kinetically favored. For the reaction involving potassium 2,4-di-tert-butylphenol, the Gibbs free energy barrier for the initial electrophilic addition of CO₂ was found to be 11.2 kcal/mol.

Equilibrium Studies and Thermodynamic Parameters

The thermodynamic properties of 2,6-di-tert-butyl-4-nitrophenol (B147179) and its corresponding phenoxyl radical are crucial for understanding its reactivity, particularly in hydrogen atom transfer (HAT) and electron transfer processes. A key parameter is the phenolic oxygen-hydrogen (O–H) bond dissociation free energy (BDFE), which quantifies the energy required to homolytically cleave the O–H bond.

Equilibrium studies have been conducted to determine the O–H BDFE of 2,6-di-tert-butyl-4-nitrophenol. By allowing it to equilibrate with the well-characterized 2,4,6-tri-tert-butylphenoxyl radical (tBu3ArO•), the BDFE was determined to be 77.8 ± 0.5 kcal mol⁻¹ in acetonitrile (B52724) and 77.5 ± 0.5 kcal mol⁻¹ in toluene. nih.gov The equilibrium constants (Keq) for this reaction were found to be 0.25 ± 0.03 in acetonitrile and 0.26 ± 0.03 in toluene, indicating the O–H bond in 2,6-di-tert-butyl-4-nitrophenol is approximately 0.8 ± 0.1 kcal mol⁻¹ stronger than in 2,4,6-tri-tert-butylphenol (B181104). nih.gov The electron-withdrawing nitro group at the para position strengthens the O-H bond compared to other substituted phenols. nih.gov

Another relevant thermodynamic parameter is the acid dissociation constant (pKa). The pKa value for 2,6-di-tert-butyl-4-nitrophenol has been reported as 6.8. ucsb.edu This value, combined with its lipophilicity, influences its behavior in biological systems and its ability to traverse membranes. ucsb.edu

In radical equilibration studies involving related phenols, the equilibrium constant for the reaction between the 2,6-di-tert-butyl-4-nitrophenoxyl radical and 2,4,6-tri-tert-butylphenol has been calculated as 3 × 10⁻³, based on known O-H BDFEs. nih.gov This equilibrium leads to the formation of a small but significant amount of the transiently stable 2,6-di-tert-butyl-4-nitrophenoxyl radical. nih.gov

| Parameter | Value | Solvent | Reference |

|---|---|---|---|

| O–H Bond Dissociation Free Energy (BDFE) | 77.8 ± 0.5 kcal mol⁻¹ | Acetonitrile | nih.gov |

| O–H Bond Dissociation Free Energy (BDFE) | 77.5 ± 0.5 kcal mol⁻¹ | Toluene | nih.gov |

| Equilibrium Constant (Keq) vs. tBu3ArO•/tBu3ArOH | 0.25 ± 0.03 | Acetonitrile | nih.gov |

| Equilibrium Constant (Keq) vs. tBu3ArO•/tBu3ArOH | 0.26 ± 0.03 | Toluene | nih.gov |

| Acid Dissociation Constant (pKa) | 6.8 | Not Specified | ucsb.edu |

Mechanistic Pathways of this compound Transformations

Electrophilic and Nucleophilic Substitution Reactions

The reactivity of the aromatic ring in 2,6-di-tert-butyl-4-nitrophenol is heavily influenced by its substituents. The hydroxyl group is a strongly activating ortho-, para-director, while the nitro group is a deactivating meta-director. byjus.com The two bulky tert-butyl groups at the ortho positions, however, provide significant steric hindrance, which plays a dominant role in directing the outcome of substitution reactions. nih.govstackexchange.com

Electrophilic Substitution: The synthesis of 2,6-di-tert-butyl-4-nitrophenol itself is a prime example of an electrophilic aromatic substitution reaction. It is prepared by the nitration of its precursor, 2,6-di-tert-butylphenol (B90309). ucsb.eduresearchgate.net In this reaction, the hydroxyl group directs the incoming electrophile (the nitronium ion, NO₂⁺) to the para position. The ortho positions are already occupied and sterically shielded by the tert-butyl groups, making the para position the only accessible site for substitution. researchgate.net The reaction proceeds efficiently in a non-polar solvent like hexane (B92381) using NO₂. ucsb.edu

Further electrophilic substitutions on the 2,6-di-tert-butyl-4-nitrophenol ring are generally unfavorable. The ring is deactivated by the electron-withdrawing nitro group, and the only remaining positions for substitution (meta to the hydroxyl group) are sterically hindered by the adjacent tert-butyl groups.

Nucleophilic Substitution: Nucleophilic aromatic substitution is not a typical reaction pathway for this compound under standard conditions. While the nitro group can activate a ring towards nucleophilic attack, such reactions usually require the nitro group to be ortho or para to a good leaving group, which is not present on the 2,6-di-tert-butyl-4-nitrophenol ring.

Oxidation and Reduction Mechanisms

Oxidation: The oxidation of 2,6-di-tert-butyl-4-nitrophenol primarily involves the phenolic hydroxyl group. The process typically proceeds via a one-electron oxidation to form a stable phenoxyl radical, a reaction facilitated by the steric protection afforded by the ortho tert-butyl groups. wikipedia.org This initial electron transfer can be followed by further reactions.

Analogous to the oxidation of other hindered phenols like 2,6-di-tert-butylphenol, oxidation can lead to C-C or C-O coupling products. For instance, the oxidation of 2,6-di-tert-butylphenol with oxygen in the presence of a base can yield 3,5,3′,5′-tetra-tert-butyl-4,4′-diphenoquinone. researchgate.netresearchgate.net Upon heating, 2,6-di-tert-butyl-4-nitrophenol can decompose into products including 3,3′,5,5′-tetra-t-buty1-4,4′-diphenoquinone and 2,6-di-t-butyl-1,4-benzoquinone 4-oxime, indicating that oxidation and rearrangement pathways are accessible. researchgate.net

Reduction: The primary site for reduction in 2,6-di-tert-butyl-4-nitrophenol is the nitro group. The nitro group can be readily reduced to an amino group, forming 2-amino-4,6-di-tert-butylphenol. This transformation is a common pathway for nitrophenolic compounds and can be achieved using various reducing agents, such as hydrogen gas with a palladium catalyst or metal hydrides.

Mechanistically, the reduction of aromatic nitro groups, such as in 4-nitrophenol, in aqueous media can proceed through a coupled electron-proton transfer pathway. chemrxiv.org In this mechanism, the catalyst facilitates the dissociation of H₂ into protons and electrons, which are then transferred to the nitro group, often involving intermediate species like nitroso and hydroxylamine (B1172632) derivatives before reaching the final amine product.

Reactivity in Radical Chemistry and Electron Transfer Processes

2,6-di-tert-butyl-4-nitrophenol plays a significant role in radical chemistry, primarily through the formation of its corresponding phenoxyl radical. The steric hindrance provided by the two ortho tert-butyl groups imparts considerable stability to the 2,6-di-tert-butyl-4-nitrophenoxyl radical, allowing it to be studied and participate in subsequent reactions rather than immediately decomposing. nih.govnih.gov

The formation of this radical occurs via hydrogen atom abstraction (HAT) from the parent phenol or by a proton-coupled electron transfer (PCET) mechanism. The O–H BDFE of ~77.5-77.8 kcal mol⁻¹ provides a quantitative measure of the energy required for this process. nih.gov The resulting radical is stabilized by delocalization of the unpaired electron across the aromatic ring and onto the para-nitro group. nih.gov

This radical can participate in electron transfer processes. For example, the 2,6-di-tert-butyl-4-nitrophenoxyl radical can react with a copper(I) complex, [TpᵗBuCuᴵ]₂, where the radical's less sterically crowded nitro end is attacked, leading to the formation of a copper(II) nitronate complex. nih.gov This demonstrates the radical's ability to act as an oxidizing agent in an electron transfer reaction. The electrochemical properties of related copper complexes show irreversible responses at both oxidizing and reducing potentials, highlighting the accessibility of electron transfer pathways. nih.gov

Furthermore, the phenoxyl radical can engage in radical-radical coupling reactions. While self-coupling at the para position is blocked by the nitro group, coupling with other radical species is a potential reaction pathway, similar to how other substituted phenoxyl radicals form dimeric products. researchgate.net

Catalysis and Ligand Effects in this compound Conversions

The unique steric and electronic properties of 2,6-di-tert-butyl-4-nitrophenol and its corresponding anion (2,6-di-tert-butyl-4-nitrophenoxide) make it an interesting ligand in coordination chemistry, where its interactions with metal centers are governed by catalysis and ligand effects.

A prominent example is seen in its coordination with bulky metal complexes like [TpᵗBuCuᴵᴵ]⁺ and [TpᵗBuZnᴵᴵ]⁺ (where TpᵗBu = hydro-tris(3-tert-butyl-pyrazol-1-yl)borate). nih.gov Typically, phenoxides coordinate to metals through the phenolate oxygen. However, the severe steric clash between the tert-butyl groups on the phenol and the tert-butyl groups on the TpᵗBu ligand prevents this mode of binding. nih.gov

This steric enforcement directs the ligand to coordinate through the oxygen atoms of the para-nitro group instead. This results in the formation of an unusual nitronate complex, where the aromatic ring adopts a quinonoidal resonance form. nih.gov The copper complex features a five-coordinate κ²-nitronate structure, while the zinc analogue is four-coordinate with a κ¹-nitronate ligand. nih.gov This demonstrates a powerful ligand effect, where steric properties fundamentally alter the coordination mode and electronic structure of the resulting metal complex. In contrast, the less hindered 4-nitrophenol binds to the same copper complex through the expected phenolate oxygen. nih.gov

Advanced Spectroscopic and Analytical Methodologies in Di Tertbutylnitrophenol Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of Di-tertbutylnitrophenol, offering unambiguous information about its molecular framework and dynamics. europeanpharmaceuticalreview.com The quantitative nature of NMR makes it exceptionally powerful for monitoring reaction kinetics and identifying intermediates. magritek.com

2D NMR Techniques for Complex Structural Assignment and Isomer Differentiation

While one-dimensional (1D) NMR spectra provide foundational data, such as the ¹H NMR signals for 2,6-di-tert-butyl-4-nitrophenol (B147179), two-dimensional (2D) NMR techniques are essential for definitive structural confirmation and differentiating between potential isomers. chemicalbook.com Techniques like Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) map the connectivity between atoms within the molecule.

COSY (¹H-¹H Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbon atoms. For an isomer like 2,5-di-tert-butyl-4-nitrophenol, COSY would reveal the correlation between the two non-equivalent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbon atom they are attached to. This technique would definitively link the high-intensity proton signal around 1.48 ppm to the tert-butyl carbons and the aromatic proton signals to their respective ring carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is crucial for piecing together the molecular structure, for instance, by showing a correlation from the tert-butyl protons to the specific aromatic carbons they are attached to, confirming their position on the ring.

In-Situ NMR for Reaction Monitoring and Intermediate Detection

In-situ NMR involves monitoring a chemical reaction directly inside the NMR spectrometer over time. iastate.eduselectscience.net This method provides real-time quantitative data on the consumption of reactants and the formation of products and intermediates, allowing for detailed kinetic analysis. magritek.comrsc.org

For example, the synthesis of 2,6-di-tert-butyl-4-nitrophenol via the nitration of 2,6-di-tert-butylphenol (B90309) can be monitored by ¹H NMR. lookchem.com A series of spectra collected over the course of the reaction would show a decrease in the intensity of the reactant's aromatic proton signal and a corresponding increase in the product's distinct aromatic proton signal at approximately 8.13 ppm. chemicalbook.com The appearance and subsequent disappearance of other minor signals could indicate the formation of transient reaction intermediates or by-products. This "snapshot" approach allows for the optimization of reaction conditions, such as temperature and reaction time, to maximize yield and purity. iastate.edu

Dynamic NMR for Conformational Analysis of this compound and its Derivatives

Dynamic NMR (DNMR) is a set of techniques used to study chemical processes that occur on a timescale comparable to the NMR experiment, such as conformational changes and restricted rotations. researchgate.net The bulky tert-butyl groups in this compound can sterically hinder the rotation around the C-C bonds connecting them to the phenyl ring, as well as hinder the rotation of the nitro group.

At low temperatures, this rotation may be slow enough to be observed on the NMR timescale, potentially leading to the appearance of distinct signals for non-equivalent methyl groups within a single tert-butyl group. As the temperature is increased, the rate of rotation increases, causing these distinct signals to broaden, coalesce, and eventually sharpen into a single averaged signal. By analyzing these temperature-dependent spectral changes, it is possible to calculate the activation energy (energy barrier) for the rotational process, providing fundamental insights into the molecule's flexibility and steric properties. nih.gov

Mass Spectrometry (MS) for Transformation Product Identification

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for identifying this compound transformation products and elucidating the pathways of its degradation or metabolism. nih.gov

High-Resolution Mass Spectrometry (HRMS) and Tandem MS (MS/MS) for Elucidating Degradation Pathways

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million. This precision allows for the determination of the elemental formula of a parent ion and its transformation products, which is a critical first step in identification. ub.edu

Tandem Mass Spectrometry (MS/MS) adds another layer of structural information. In an MS/MS experiment, a specific ion (a "parent" or "precursor" ion) is selected, fragmented, and the m/z ratios of the resulting "daughter" or "product" ions are analyzed. The fragmentation pattern is characteristic of the molecule's structure and can be used to piece together its chemical identity.

For instance, in studying the environmental degradation of this compound, researchers might hypothesize various transformation pathways, such as the reduction of the nitro group to an amino group or the hydroxylation of the aromatic ring. HRMS would confirm the elemental composition of these products, while MS/MS would provide structural evidence. This approach has been successfully used to identify degradation products of related compounds like p-nitrophenol, including intermediates such as 4-nitrocatechol (B145892) and 1,2,4-benzenetriol. nih.govscispace.com

Identification of Transient Species and Reaction Intermediates

Many chemical and biological transformations proceed through short-lived, unstable intermediates. Identifying these transient species is key to understanding the complete reaction mechanism. While challenging, specialized MS techniques can detect these fleeting molecules.

Techniques like Electrospray Ionization (ESI) are "soft" ionization methods that can transfer ions from solution into the gas phase with minimal fragmentation, making them suitable for observing delicate intermediates. nih.gov By coupling rapid reaction quenching methods or online reaction monitoring setups with a mass spectrometer, it is possible to capture and analyze species that exist for only a short time. Studies on related nitrophenols have characterized intrinsically transient processes and excited states, highlighting the complex, multi-step nature of their reactions. nih.gov Applying similar time-resolved approaches to the study of this compound could reveal crucial, short-lived intermediates in its degradation or synthetic pathways.

Isotope Labeling Studies for Mechanistic Pathway Tracing

Isotope labeling is a powerful technique for elucidating reaction mechanisms by tracing the fate of atoms throughout a chemical transformation. In the context of di-tert-butylnitrophenol research, isotopic tracers, particularly Carbon-14 (¹⁴C), have been utilized to understand the compound's behavior.

While direct studies on the mechanistic pathway of DBNP's formation using isotopic labeling are not extensively detailed in publicly available literature, the use of ¹⁴C-labeled DBNP has been crucial in toxicological and metabolic research. For instance, studies on the disposition of DBNP in biological systems have employed ¹⁴C-DBNP to track its absorption, distribution, metabolism, and excretion. This research, although focused on biological pathways, underscores the feasibility and importance of synthesizing and utilizing isotopically labeled DBNP. The synthesis of such labeled compounds provides the necessary tools for future mechanistic studies into its formation, which is believed to occur through the nitration of the antioxidant precursor, 2,6-di-tert-butylphenol.

Table 1: Isotope Labeling Applications in Di-tert-butylnitrophenol Research

| Isotope | Application Area | Research Focus |

|---|

UV-Visible and Infrared (IR) Spectroscopy

Spectroscopic techniques are indispensable for the structural characterization and quantitative analysis of organic compounds. For di-tert-butylnitrophenol, UV-Visible and Infrared spectroscopy provide critical information about its electronic structure and functional groups.

Electronic Transitions and Chromophore Analysis in Variously Substituted Nitrophenols

The UV-Visible spectrum of a molecule is determined by the electronic transitions between molecular orbitals. In nitrophenols, the benzene (B151609) ring, the hydroxyl group, and the nitro group constitute the primary chromophore. The position of the nitro group and the presence of other substituents, such as the bulky tert-butyl groups in DBNP, significantly influence the energy of these transitions and, consequently, the wavelength of maximum absorption (λmax).

For nitrophenols in general, the absorption spectra are sensitive to pH. In acidic or neutral solutions, the phenol (B47542) exists in its protonated form, while in basic solutions, it deprotonates to form the phenolate (B1203915) ion. This deprotonation extends the conjugated system, leading to a bathochromic (red) shift in the λmax. For example, 4-nitrophenol (B140041) exhibits a λmax around 317-320 nm in neutral or acidic solution, which shifts to approximately 400 nm upon formation of the 4-nitrophenolate (B89219) ion in a basic medium. researchgate.netdocbrown.info This shift is due to the increased electron-donating ability of the phenolate oxygen, which enhances charge transfer to the electron-withdrawing nitro group. The tert-butyl groups in 2,6-di-tert-butyl-4-nitrophenol, due to their steric hindrance, can influence the planarity of the nitro group with respect to the benzene ring, which in turn can affect the extent of conjugation and the resulting absorption spectrum. A comprehensive study by Riveranevares et al. in 1995 provided a detailed spectroscopic characterization of DBNP, including its UV-Vis spectrum, which is essential for its identification and analysis. researchgate.net

Monitoring Reaction Progress via Spectroscopic Changes

The distinct spectral differences between reactants, intermediates, and products make UV-Visible spectroscopy an excellent tool for monitoring the progress of chemical reactions in real-time. The synthesis of 2,6-di-tert-butyl-4-nitrophenol from its precursor, 2,6-di-tert-butylphenol, can be monitored by observing the appearance of the characteristic absorption bands of the nitrated product. researchgate.net

Similarly, reactions involving the transformation of the nitro group or the phenolic hydroxyl group can be followed by tracking the changes in the UV-Vis spectrum. For example, the reduction of the nitro group to an amino group would lead to a significant change in the electronic structure and a corresponding shift in the absorption spectrum. The disappearance of the reactant's absorption peak and the simultaneous appearance of the product's peak can be used to determine reaction kinetics and optimize reaction conditions.

Vibrational Fingerprinting for Structural Confirmation and Interaction Studies

Infrared (IR) spectroscopy provides a "vibrational fingerprint" of a molecule by detecting the absorption of infrared radiation by its various functional groups. Each functional group (e.g., O-H, C-H, NO₂, C=C) vibrates at a characteristic frequency, resulting in a unique IR spectrum.

For 2,6-di-tert-butyl-4-nitrophenol, the IR spectrum is a critical tool for structural confirmation. Key vibrational bands would include:

O-H stretching: A broad band typically in the region of 3200-3600 cm⁻¹, indicative of the phenolic hydroxyl group. The steric hindrance from the adjacent tert-butyl groups may influence the extent of intermolecular hydrogen bonding and thus the shape and position of this band.

C-H stretching: Bands in the 2850-3000 cm⁻¹ region corresponding to the stretching vibrations of the C-H bonds in the tert-butyl groups and the aromatic ring.

NO₂ stretching: Two strong absorption bands are characteristic of the nitro group: an asymmetric stretching vibration typically around 1500-1570 cm⁻¹ and a symmetric stretching vibration around 1300-1370 cm⁻¹.

C=C stretching: Aromatic ring stretching vibrations usually appear in the 1450-1600 cm⁻¹ region.

The precise frequencies of these bands can provide insights into the molecular structure and the electronic environment of the functional groups. The availability of FTIR spectra for DBNP allows for its unambiguous identification and differentiation from its precursors and potential byproducts. nih.gov

Table 2: Key Infrared Absorption Regions for 2,6-di-tert-butyl-4-nitrophenol

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

|---|---|---|

| Phenolic O-H | Stretching | 3200 - 3600 |

| Alkyl C-H | Stretching | 2850 - 3000 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| Nitro NO₂ | Asymmetric Stretching | 1500 - 1570 |

Chromatographic Separations for Research Applications

Chromatography is a fundamental technique for the separation, identification, and purification of compounds in a mixture. High-Performance Liquid Chromatography (HPLC) is particularly valuable in the research of di-tert-butylnitrophenol due to its high resolution and versatility.

High-Performance Liquid Chromatography (HPLC) for Reaction Mixture Analysis and Purification of Research Samples

HPLC is a cornerstone of modern chemical analysis, enabling the efficient separation of components in a liquid sample. In the context of di-tert-butylnitrophenol research, HPLC is employed for both analytical and preparative purposes.

Reaction Mixture Analysis: During the synthesis of DBNP, HPLC can be used to monitor the progress of the reaction by separating the starting material (2,6-di-tert-butylphenol), the desired product (2,6-di-tert-butyl-4-nitrophenol), and any potential byproducts. A common approach for the analysis of phenolic compounds is reversed-phase HPLC (RP-HPLC). In this mode, a nonpolar stationary phase (e.g., C18-silica) is used with a more polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727).

The choice of mobile phase composition, pH, and detector is crucial for achieving optimal separation. For nitrophenols, a UV-Vis detector is highly effective due to their strong absorption in the UV region. The retention time of each component under specific chromatographic conditions serves as a qualitative identifier, while the peak area provides quantitative information about its concentration. For instance, a typical HPLC method for nitrophenols might utilize a C18 column with a mobile phase of acetonitrile and water, with detection at a wavelength corresponding to the λmax of the analytes. chromatographyonline.comsielc.com

Purification of Research Samples: When high-purity samples of DBNP are required for further studies (e.g., for spectroscopic characterization or biological testing), preparative HPLC is the method of choice. lcms.czwarwick.ac.uk Preparative HPLC operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to handle larger sample loads. By collecting the eluent at the retention time corresponding to the DBNP peak, a highly purified sample can be isolated from unreacted starting materials and impurities. The collected fractions can then be analyzed by analytical HPLC to confirm their purity.

Table 3: Typical HPLC Parameters for Nitrophenol Analysis

| Parameter | Description |

|---|---|

| Mode | Reversed-Phase (RP-HPLC) |

| Stationary Phase | C18 (Octadecyl-silica) |

| Mobile Phase | Acetonitrile/Water or Methanol/Water mixture |

| Detector | UV-Visible (at λmax of the analyte) |

| Application | Reaction monitoring, purity assessment, and preparative purification |

Gas Chromatography (GC) for Volatile Di-Tertiary-butylnitrophenol Derivatives or Byproducts

Gas Chromatography (GC) is a powerful analytical technique for the separation and analysis of volatile and thermally stable compounds. For a compound like Di-Tertiary-butylnitrophenol, which has a relatively high boiling point, GC analysis is typically focused on its more volatile derivatives or potential byproducts that may be present in a sample.

To make Di-Tertiary-butylnitrophenol and related phenolic compounds amenable to GC analysis, a derivatization step is often necessary. nih.gov This process involves chemically modifying the analyte to increase its volatility and thermal stability. sigmaaldrich.com A common method is silylation, where the acidic proton of the phenol's hydroxyl group is replaced with a trimethylsilyl (B98337) (TMS) or a tert-butyldimethylsilyl (tBDMS) group. nih.gov For instance, reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) can be used for this purpose. nih.govresearchgate.net The resulting silyl (B83357) ethers are significantly more volatile and produce characteristic mass spectra, aiding in their identification. researchgate.net

The analysis of volatile byproducts is also a critical application of GC in the context of Di-Tertiary-butylnitrophenol research. For example, during the synthesis or degradation of Di-Tertiary-butylnitrophenol, various related compounds might be formed. These can be separated and identified using a GC system, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). nih.gov

A typical GC method for the analysis of volatile phenolic derivatives would involve a capillary column with a non-polar or medium-polarity stationary phase. The choice of the column is crucial for achieving good separation of the analytes.

Table 1: Illustrative GC Parameters for Analysis of Volatile Phenolic Derivatives

| Parameter | Setting |

|---|---|

| Column | 5% Phenyl Methyl Siloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injector Temperature | 280 °C |

| Injection Mode | Splitless |

| Carrier Gas | Helium at a constant flow rate of 1 mL/min |

| Oven Temperature Program | Initial temperature of 60 °C, hold for 2 min, ramp at 10 °C/min to 300 °C, hold for 10 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 320 °C (FID) or as per MS requirements |

Hyphenated Techniques (LC-MS, GC-MS) for Comprehensive Chemical Profiling

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are indispensable for the comprehensive chemical profiling of complex mixtures containing Di-Tertiary-butylnitrophenol and its related substances. lcms.cz Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly powerful in this regard, providing both separation of individual components and their structural identification. biomedpharmajournal.orgnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the method of choice for the analysis of volatile and semi-volatile compounds. As discussed previously, derivatization may be required for Di-Tertiary-butylnitrophenol. nih.gov Once separated by the GC, the eluting compounds enter the mass spectrometer, where they are ionized, typically by Electron Ionization (EI). The resulting mass spectrum provides a unique fragmentation pattern, which acts as a "chemical fingerprint" for identification by comparing it to spectral libraries like the NIST/EPA/NIH Mass Spectral Library. nist.gov

GC-MS can be used for:

Identification of byproducts and impurities: In the synthesis of Di-Tertiary-butylnitrophenol, various isomers and related nitrated phenols can be formed. GC-MS allows for their separation and identification. nrel.gov

Quantitative analysis: With appropriate calibration standards, GC-MS can be used to determine the concentration of Di-Tertiary-butylnitrophenol derivatives and byproducts in a sample. nih.gov

Table 2: Typical GC-MS Parameters for Phenolic Compound Profiling

| Parameter | Setting |

|---|---|

| GC Column | Capillary column (e.g., HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, 1.0 mL/min |

| Oven Program | 50 °C (2 min), then 10 °C/min to 280 °C (hold 10 min) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

| Scan Range | m/z 40-550 |

| Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

The mass spectrum of 2,6-Di-tert-butyl-4-nitrophenol would show a molecular ion peak and characteristic fragment ions, which can be used for its unambiguous identification. massbank.eu

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a versatile technique that is well-suited for the analysis of a wider range of compounds than GC-MS, including those that are non-volatile or thermally labile. mdpi.com This makes it particularly useful for the direct analysis of Di-Tertiary-butylnitrophenol without the need for derivatization.

In LC-MS, the sample is first separated by High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC). The separated components then enter the mass spectrometer. Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are common ionization techniques used in LC-MS. researchgate.net

Applications of LC-MS in Di-Tertiary-butylnitrophenol research include:

Impurity profiling: LC-MS can be used to detect and identify impurities in Di-Tertiary-butylnitrophenol samples with high sensitivity and selectivity. chimia.ch

Metabolite identification: In biological studies, LC-MS is a powerful tool for identifying the metabolites of Di-Tertiary-butylnitrophenol.

Comprehensive chemical profiling: Untargeted LC-MS analysis can provide a broad overview of all the components in a complex sample related to Di-Tertiary-butylnitrophenol. frontiersin.org

Table 3: Example LC-MS Parameters for the Analysis of Phenolic Compounds

| Parameter | Setting |

|---|---|

| LC Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | A linear gradient from 5% to 95% B over 15 minutes |

| Flow Rate | 0.3 mL/min |

| Ionization Source | Electrospray Ionization (ESI), negative ion mode |

| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) or Orbitrap |

| Scan Range | m/z 100-1000 |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 120 °C |

By combining the separation power of chromatography with the identification capabilities of mass spectrometry, these hyphenated techniques provide a comprehensive approach to the chemical analysis of Di-Tertiary-butylnitrophenol and its related compounds. lcms.cz

Theoretical and Computational Chemistry Approaches to Di Tertbutylnitrophenol

Quantum Chemical Calculations

Quantum chemical calculations provide fundamental insights into the molecular-level properties of Di-Tertbutylnitrophenol isomers. These computational methods solve approximations of the Schrödinger equation to determine electronic structure, energy, and other physicochemical characteristics, offering a powerful complement to experimental investigation. The primary isomers of interest in computational studies are 2,6-di-tert-butyl-4-nitrophenol (B147179) and 2,4-di-tert-butyl-6-nitrophenol (B1297931), due to their distinct steric and electronic profiles.

Density Functional Theory (DFT) has become the predominant computational tool for studying medium-to-large-sized molecules like this compound, balancing computational cost with reliable accuracy. Studies typically employ hybrid functionals, such as B3LYP, in conjunction with Pople-style basis sets like 6-311++G(d,p) to perform geometry optimizations and electronic property calculations.

A key area of investigation is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO energy relates to its ability to accept an electron. The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical indicator of chemical reactivity and kinetic stability; a smaller gap suggests a more reactive molecule [9, 17].

For 2,6-di-tert-butyl-4-nitrophenol, calculations reveal that the HOMO is primarily localized on the phenol (B47542) ring and the oxygen atom of the hydroxyl group. In contrast, the LUMO is predominantly centered on the electron-withdrawing nitro (-NO₂) group . This separation of FMOs explains its characteristic reactivity: the electron-rich phenolic moiety acts as an electron donor (antioxidant behavior), while the nitro group serves as an electron-accepting site.

Reactivity descriptors derived from DFT, such as the Molecular Electrostatic Potential (MEP) map, provide a visual representation of the charge distribution. For this compound, MEP maps show a region of high negative potential (red) around the nitro and hydroxyl oxygen atoms, indicating sites susceptible to electrophilic attack. Conversely, a positive potential (blue) is observed around the hydroxyl hydrogen, highlighting its role as a hydrogen bond donor .

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.85 | Indicates electron-donating capability. |

| ELUMO | -2.91 | Indicates electron-accepting capability. |

| Energy Gap (ΔE) | 3.94 | Correlates with chemical reactivity and stability. |

While DFT is highly effective, ab initio post-Hartree-Fock methods provide a pathway to higher accuracy, serving as benchmarks for critical energetic properties. Methods such as Møller–Plesset perturbation theory (MP2) and the "gold standard" Coupled Cluster theory with single, double, and perturbative triple excitations (CCSD(T)) are employed for precise single-point energy calculations on DFT-optimized geometries.

Due to their significant computational expense, these methods are not typically used for geometry optimization of a molecule this size. Instead, they are applied to calculate specific, high-value properties. A primary application for this compound is the calculation of the O-H Bond Dissociation Enthalpy (BDE). The O-H BDE is a direct measure of antioxidant activity, as it quantifies the energy required to homolytically cleave the bond to yield a phenoxyl radical. High-accuracy ab initio calculations provide benchmark BDE values against which the performance of various DFT functionals can be assessed. These benchmark calculations confirm that the steric hindrance from the adjacent tert-butyl groups in 2,6-di-tert-butyl-4-nitrophenol contributes to the stabilization of the resulting phenoxyl radical, thereby lowering its O-H BDE compared to less hindered phenols.

Quantum chemical calculations are instrumental in predicting spectroscopic data, which allows for direct comparison with and validation of experimental findings.

Infrared (IR) Spectroscopy: DFT calculations can accurately predict the vibrational frequencies of this compound. The calculated harmonic frequencies are often systematically higher than experimental values due to the neglect of anharmonicity. This is corrected by applying a uniform scaling factor (e.g., ~0.96 for B3LYP). These calculations allow for unambiguous assignment of experimental spectral bands to specific vibrational modes, such as the O-H stretch, the symmetric and asymmetric stretches of the NO₂ group, and the C-H stretches of the tert-butyl groups .

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically coupled with DFT, is the standard for calculating ¹H and ¹³C NMR chemical shifts. Calculated isotropic shielding values are converted to chemical shifts by referencing them against a standard compound, usually Tetramethylsilane (TMS), calculated at the same level of theory. The strong correlation between calculated and experimental shifts confirms the molecular structure and provides insight into the electronic environment of each nucleus.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic absorption spectra by calculating the energies of vertical electronic transitions from the ground state to various excited states. For 2,6-di-tert-butyl-4-nitrophenol, TD-DFT calculations can identify the primary absorption bands (λmax) and assign them to specific electronic transitions, such as n→π* and π→π*, which are characteristic of molecules containing both a phenol ring and a nitro chromophore .

| Spectroscopy | Parameter | Calculated Value | Experimental Value |

|---|---|---|---|

| IR (cm-1) | O-H Stretch | 3645 (scaled) | ~3650 |

| NO2 Asymmetric Stretch | 1528 (scaled) | ~1530 | |

| 1H NMR (ppm) | -OH Proton | 5.35 | ~5.40 |

| tert-Butyl Protons | 1.45 | ~1.44 | |

| UV-Vis (nm) | λmax (π→π*) | ~405 | ~400-410 (in nonpolar solvent) |

Molecular Modeling and Dynamics Simulations

Beyond static quantum calculations, molecular modeling techniques explore the dynamic and conformational behavior of this compound, as well as its interactions with its environment.

The structural flexibility of this compound arises from the rotation of its functional groups: the two tert-butyl groups, the nitro group, and the hydroxyl group. Conformational analysis is performed to identify the lowest-energy (most stable) three-dimensional arrangement of the molecule.

This is achieved by constructing a Potential Energy Surface (PES) scan. In a PES scan, a specific dihedral angle is systematically varied in steps (e.g., from 0° to 360°), and a constrained geometry optimization is performed at each step to calculate the relative energy. For 2,6-di-tert-butyl-4-nitrophenol, key dihedral angles include the C-C-N-O angle for nitro group rotation and the C-C-C-C angle for tert-butyl group rotation.

The results of these scans reveal that steric hindrance plays a dominant role [19, 20]. The bulky tert-butyl groups flanking the hydroxyl group severely restrict the rotation of neighboring groups. The global minimum energy conformation is one that minimizes these steric clashes. For the nitro group, the PES shows a significant energy barrier to rotation, indicating it is largely coplanar with the benzene (B151609) ring to maximize electronic conjugation, but slightly twisted to alleviate steric strain . The analysis identifies the most probable conformation(s) that the molecule will adopt, which is essential for accurately predicting its reactivity and spectroscopic properties.

The chemical behavior of this compound is significantly influenced by its local environment. Computational models are used to simulate these effects.

Intermolecular Interactions: The molecule can engage in hydrogen bonding via its hydroxyl group (acting as a donor) and nitro group (acting as an acceptor). It also exhibits significant van der Waals interactions due to its large, nonpolar tert-butyl groups. Computational studies can model the formation of dimers or clusters, calculating the interaction energies to quantify the strength of these non-covalent bonds.

Solvation Effects: The influence of a solvent is critical and is commonly modeled using implicit or explicit approaches.

Implicit Solvation Models: The Polarizable Continuum Model (PCM) is a widely used implicit method where the solvent is represented as a continuous dielectric medium. PCM calculations demonstrate how the polarity of the solvent can alter the molecule's properties. For instance, in polar solvents, the charge separation in the molecule is stabilized, leading to changes in the HOMO-LUMO gap and a red shift (solvatochromism) in the UV-Vis absorption spectrum.

Explicit Solvation Models: For a more detailed view, especially of hydrogen bonding, explicit solvent molecules (e.g., a few water or methanol (B129727) molecules) are included in the quantum chemical calculation. These "microsolvation" models provide a highly accurate picture of the direct interactions between the solute and the first solvation shell.

Molecular Dynamics (MD): MD simulations can model the behavior of a single this compound molecule in a large box of explicit solvent molecules over time. These simulations provide insights into the dynamic structure of the solvation shell, diffusion rates, and the time-averaged effects of the solvent on the molecule's conformation and reactivity.

Reaction Pathway Elucidation and Transition State Searches

The study of chemical reactions at a molecular level hinges on understanding the potential energy surface (PES), which maps the energy of a system as a function of its atomic coordinates. For a compound like Di-tert-butylnitrophenol, elucidating reaction pathways involves identifying the most energetically favorable routes from reactants to products. These routes consist of energy minima, corresponding to stable molecules like reactants and products, and saddle points, known as transition states (TS). A transition state represents the highest energy point along a reaction coordinate and is characterized by a single negative eigenvalue in its Hessian matrix. scm.com

Computational chemists employ a variety of automated methods to locate these crucial transition states. rsc.orgnih.gov Modern approaches, such as those implemented in the TS-tools Python package, can automate the localization of transition states using only a textual input like a reaction SMILES, at either semi-empirical (xTB) or more accurate Density Functional Theory (DFT) levels. chemrxiv.org For a molecule like Di-tert-butylnitrophenol, this could be applied to study various reactions, such as photochemical transformations. For instance, studies on the related p-nitrophenol show that upon UV photoexcitation, the molecule can undergo rapid relaxation back to the ground state. acs.org This process involves torsional motion of the nitro (-NO2) group, leading to a conical intersection between the excited state (S1) and ground state (S0) potential energy surfaces. acs.org A similar pathway could be computationally modeled for Di-tert-butylnitrophenol, where the bulky tert-butyl groups would likely introduce significant steric hindrance, affecting the geometry and energy of the transition state.

Furthermore, advanced techniques can accelerate these searches. Graph neural networks, for example, can be trained on potential energy surfaces to rapidly identify guess structures for transition states, significantly reducing the number of computationally expensive ab-initio calculations required. arxiv.org For complex reaction networks, methods that iteratively run ensembles of classical trajectories from different energy minima can be used to comprehensively map out the interconnected web of transition states and pathways. rsc.org

Quantitative Structure-Activity Relationships (QSAR) for Reactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a compound with its activity, such as its reactivity in a specific chemical transformation. redalyc.org These models are built by developing a mathematical relationship between calculated molecular descriptors and experimentally determined activities for a set of compounds (a training set). researchgate.net Once validated, these models can predict the reactivity of new, untested compounds.

For nitrophenols, QSAR models have been developed to predict various activities, from skin sensitization potential to the rates of environmental degradation reactions. nih.govrsc.org A QSAR model for predicting the reactivity of Di-tert-butylnitrophenol could be developed by:

Compiling a Dataset: Gathering experimental reactivity data for a series of related nitrophenol compounds.

Calculating Descriptors: Computing a wide range of molecular descriptors for each compound in the series.

Model Development: Using statistical methods like multiple linear regression (MLR) or machine learning algorithms to build a model. nih.gov

Validation: Rigorously testing the model's predictive power using external validation sets. nih.gov

The resulting model could predict reactivity parameters, such as reaction rate constants, providing valuable information without the need for expensive and time-consuming experiments. rsc.org

Computational Descriptors for Predicting Reaction Outcomes